molecular formula C26H24BrN5O4S B2602051 N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide CAS No. 317328-49-7

N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2602051
CAS No.: 317328-49-7
M. Wt: 582.47
InChI Key: QGVMWMMAASHFRO-UHFFFAOYSA-N
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Description

N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C26H24BrN5O4S and its molecular weight is 582.47. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Antibacterial Properties

  • Antifungal and Antibacterial Activities : Several studies have investigated compounds structurally related to N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide, revealing significant antifungal and antibacterial properties. For instance, Ünver et al. (2010) synthesized novel triazole compounds with a thiophen ring, showing high antifungal activity, especially against yeast fungi (Ünver et al., 2010). Similarly, Kumar et al. (2010) found that some newly synthesized triazole derivatives containing thiophen rings exhibited significant antimicrobial efficacy (Kumar et al., 2010).

Potential in Photodynamic Therapy

  • Photodynamic Therapy Applications : A study by Pişkin et al. (2020) investigated the use of a zinc phthalocyanine compound, structurally related to the chemical , in photodynamic therapy. This compound displayed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Antileishmanial Activity

  • Antileishmanial Activity : Süleymanoğlu et al. (2017) conducted a study on 4-amino-1,2,4-triazole derivatives, closely related to this compound, which demonstrated significant antileishmanial activity against Leishmania infantum promastigots (Süleymanoğlu et al., 2017).

Anti-Inflammatory and Analgesic Effects

  • Anti-Inflammatory and Analgesic Applications : Research by Labanauskas et al. (2004) on derivatives of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, which are structurally similar, demonstrated notable anti-inflammatory activity. This suggests potential applications of the chemical in anti-inflammatory and analgesic treatments (Labanauskas et al., 2004).

Anticancer Potential

  • Anticancer Activities : Bekircan et al. (2008) synthesized triazole derivatives, structurally related to this compound, and evaluated their anticancer activity against various cancer cell lines. The results indicated potential efficacy in cancer treatment (Bekircan et al., 2008).

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24BrN5O4S/c1-35-21-13-9-19(10-14-21)29-25(34)17-37-26-31-30-23(32(26)20-11-7-18(27)8-12-20)15-28-24(33)16-36-22-5-3-2-4-6-22/h2-14H,15-17H2,1H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVMWMMAASHFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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